molecular formula C22H17NO5 B3302063 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid CAS No. 915282-95-0

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid

Cat. No. B3302063
CAS RN: 915282-95-0
M. Wt: 375.4 g/mol
InChI Key: CZJOWGTWDFUJBH-UHFFFAOYSA-N
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Description

This compound is an unnatural amino acid derived from a C-H Activation methodology . It’s part of a collection of unique chemicals provided for early discovery researchers .


Synthesis Analysis

The synthesis of this compound involves a Pd-mediated C-C bond formation, which can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorene group attached via a methoxy carbonyl linkage to an amino group, which is in turn attached to a 2-hydroxybenzoic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the fluorene group and the carboxylic acid group could potentially lead to interesting reactivity .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. Its unique structure makes it an interesting candidate for further study .

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c24-20-10-9-13(11-18(20)21(25)26)23-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,24H,12H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJOWGTWDFUJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-hydroxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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